2-(苄氧基)-1-溴-4-(2-甲基辛-2-基)苯

描述

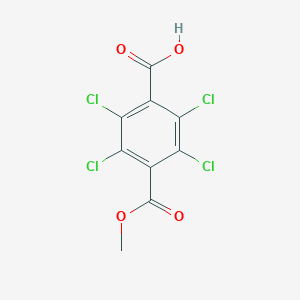

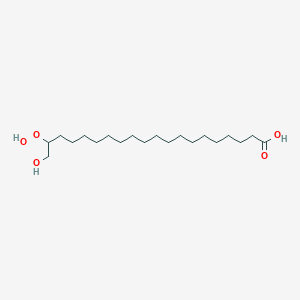

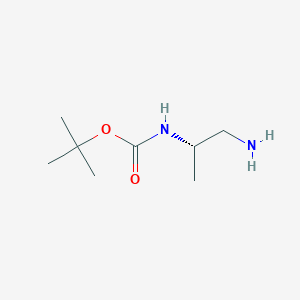

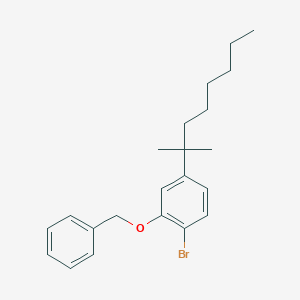

The compound “2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-YL)benzene” is a complex organic molecule. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and alternating double bonds, substituted with a benzyloxy group, a bromo group, and a 2-methyloctan-2-yl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic core, with the various substituents adding complexity to the structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzylic position is known to be particularly reactive, undergoing reactions such as oxidation and reduction . The bromo group could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzene ring would likely make the compound relatively stable and possibly aromatic . The bromo group might make the compound more dense than similar compounds without a halogen .科学研究应用

合成方法和应用

实用的合成技术:Qiu 等人 (2009) 的一项研究讨论了 2-氟-4-溴联苯的实用合成,2-氟-4-溴联苯是制造非甾体抗炎材料的中间体,突出了合成复杂溴化合物的挑战和进步。这与合成卤代芳香族化合物更广泛的背景相关,其中可能包括合成指定的苯衍生物 (Qiu 等人,2009)。

相关化合物的抗菌应用:Marchese 等人 (2017) 综述了对伞花烃的抗菌特性,展示了结构相关的芳香族化合物如何因其生物活性而被研究。这表明了一个潜在的研究领域,用于评估各种苯衍生物(包括所讨论的苯衍生物)的抗菌功效 (Marchese 等人,2017)。

超分子化学应用:Cantekin 等人 (2012) 关于苯-1,3,5-三甲酰胺的工作展示了苯衍生物在纳米技术和生物医学应用中的超分子化学中的应用。这表明类似的化合物,如指定的化合物,可能在设计新材料或医学应用中具有应用 (Cantekin 等人,2012)。

微波辅助合成:Özil 和 Menteşe (2020) 对苯并恶唑衍生物的微波辅助合成的一篇综述突出了化学中的现代技术,这些技术加速了复杂分子的合成。这种方法学进步可能与有效合成所研究的指定苯衍生物有关 (Özil & Menteşe,2020)。

作用机制

Without specific context, it’s difficult to determine the exact mechanism of action for this compound. If it were a drug, the mechanism would depend on the biological target of the drug. If it were a reactant in a chemical reaction, the mechanism would depend on the other reactants and the conditions of the reaction .

属性

IUPAC Name |

1-bromo-4-(2-methyloctan-2-yl)-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29BrO/c1-4-5-6-10-15-22(2,3)19-13-14-20(23)21(16-19)24-17-18-11-8-7-9-12-18/h7-9,11-14,16H,4-6,10,15,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFZTTDMOBMNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512226 | |

| Record name | 2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-YL)benzene | |

CAS RN |

70120-16-0 | |

| Record name | 2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。